molecular formula C13H12F3IN2 B12331673 N,N-dimethylpyridin-4-amine;1,2,3-trifluoro-4-iodobenzene

N,N-dimethylpyridin-4-amine;1,2,3-trifluoro-4-iodobenzene

Cat. No.: B12331673
M. Wt: 380.15 g/mol
InChI Key: LUDVCDFRBAWYBO-UHFFFAOYSA-N
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Description

N,N-Dimethylpyridin-4-amine (DMAP) is a pyridine-derived tertiary amine widely utilized as a catalyst in organic synthesis, particularly in nucleophilic acyl transfer reactions . Its structural features include a dimethylamino group at the para position of the pyridine ring, which enhances its electron-donating capacity and catalytic efficiency. DMAP-based ionic liquids (DMAP-ILs), synthesized via N-alkylation followed by anion exchange (e.g., replacing bromide with fluoride), exhibit low volatility, high thermal stability (decomposition temperatures up to 260°C), and tunable physicochemical properties . These ILs have been employed in Fischer indole synthesis and 1H-tetrazole formation with minimal catalyst loading (0.2 equivalents), demonstrating environmental advantages over traditional solvents .

1,2,3-Trifluoro-4-iodobenzene is a halogenated aromatic compound characterized by three fluorine substituents and an iodine atom. It serves as a versatile building block in supramolecular chemistry, forming co-crystals with electron-rich aromatic amines like DMAP derivatives . Its reactivity is influenced by the electron-withdrawing fluorine atoms, which direct electrophilic substitution to specific positions.

Properties

Molecular Formula

C13H12F3IN2

Molecular Weight

380.15 g/mol

IUPAC Name

N,N-dimethylpyridin-4-amine;1,2,3-trifluoro-4-iodobenzene

InChI

InChI=1S/C7H10N2.C6H2F3I/c1-9(2)7-3-5-8-6-4-7;7-3-1-2-4(10)6(9)5(3)8/h3-6H,1-2H3;1-2H

InChI Key

LUDVCDFRBAWYBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=NC=C1.C1=CC(=C(C(=C1F)F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpyridin-4-amine typically involves the reaction of pyridine with dimethylamine. This can be achieved through two main methods:

For the synthesis of 1,2,3-trifluoro-4-iodobenzene, a common method involves the halogenation of a fluorinated benzene derivative. This can be achieved through:

Industrial Production Methods

Industrial production of N,N-dimethylpyridin-4-amine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The production of 1,2,3-trifluoro-4-iodobenzene typically employs batch reactors with precise control over reaction conditions to achieve the desired substitution pattern .

Scientific Research Applications

Catalytic Applications

N,N-Dimethylpyridin-4-amine , commonly referred to as DMAP, is widely recognized for its catalytic properties in organic reactions. It acts as a nucleophilic catalyst, enhancing reaction rates and selectivity in various chemical transformations.

Catalysis in Organic Synthesis

DMAP is frequently employed as a catalyst in esterification and acylation reactions. Its ability to increase the electrophilicity of acyl compounds makes it particularly effective in these processes. For instance, DMAP has been utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study:
In a study examining the synthesis of cellulose-graft-poly(L-lactide) copolymers, DMAP was used as a catalyst for ring-opening polymerization. The results indicated that DMAP significantly improved the efficiency of the grafting process under mild conditions, showcasing its utility in polymer chemistry .

Medicinal Chemistry

The compound also plays a pivotal role in medicinal chemistry due to its potential applications in drug development and delivery systems.

Drug Design and Synthesis

DMAP is often involved in the synthesis of various pharmaceutical agents. Its ability to facilitate the formation of amide bonds is particularly valuable in drug design.

Example:
Research has demonstrated that DMAP can enhance the synthesis of biologically active compounds by improving reaction yields and reducing by-products . This characteristic is crucial when developing new therapeutic agents.

Anticancer Research

The compound has also been investigated for its role in anticancer drug development. Its derivatives have shown promise in targeting specific cancer pathways, making it a candidate for further research into targeted therapy.

Material Science

In material science, N,N-dimethylpyridin-4-amine;1,2,3-trifluoro-4-iodobenzene has been explored for its potential applications in the development of advanced materials.

Ionic Liquids

Recent studies have focused on creating ionic liquids based on DMAP derivatives. These ionic liquids exhibit unique properties that can be employed in various applications such as solvent systems for organic reactions and electrochemical devices .

Mechanism of Action

The mechanism of action of N,N-dimethylpyridin-4-amine;1,2,3-trifluoro-4-iodobenzene involves its role as a nucleophilic catalyst. The dimethylamino group on the pyridine ring enhances the nucleophilicity of the nitrogen atom, allowing it to participate in various catalytic cycles. The trifluoro-iodobenzene moiety can undergo oxidative addition and reductive elimination processes, facilitating coupling reactions .

Comparison with Similar Compounds

Table 2: Halogenated Benzene Derivatives in Supramolecular Chemistry

Compound Fluorine Positions Key Interactions Application Example
1,2,3-Trifluoro-4-iodobenzene 1,2,3 Halogen bonding Limited co-crystal reports
1,2,4,5-Tetrafluoro-3,6-diiodobenzene 1,2,4,5 π-π, halogen bonding DMAP co-crystals

Structural and Thermodynamic Insights

  • DMAP-ILs: Molecular dynamics simulations reveal that cation-anion interactions in DMAP-ILs are governed by electrostatic forces, with radial distribution functions (RDFs) showing strong nitrogen-fluorine attraction . Side-chain dynamics (e.g., pentyl vs.
  • 1,2,3-Trifluoro-4-iodobenzene : The iodine atom’s polarizability enhances its role in halogen bonding, though steric hindrance from trifluoro substitution may limit co-crystal diversity compared to tetrafluoro analogs .

Biological Activity

N,N-Dimethylpyridin-4-amine;1,2,3-trifluoro-4-iodobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and presenting a comprehensive overview of its properties, mechanisms, and applications.

  • Molecular Formula : C10_{10}H8_{8}F3_3I1_1N2_2
  • Molecular Weight : 380.15 g/mol
  • CAS Number : 1190385-23-9

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its effects on cancer cell lines.

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example, amidino-substituted imidazo[4,5-b]pyridines showed selective activity against various cancer cell lines:

Cell LineCompoundIC50_{50} (μM)
HCT-116 (Colorectal carcinoma)Compound 140.4
NCI-H460 (Lung carcinoma)Compound 1611.9
Z-138 (Non-Hodgkin lymphoma)Compound 1612.1

While specific data on this compound is sparse, the promising results from similar compounds indicate a potential for further investigation into its anticancer properties.

The mechanisms by which these compounds exert their biological effects can vary significantly:

  • Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors, interfering with metabolic pathways in bacteria and cancer cells.
  • Cell Membrane Disruption : Some compounds disrupt bacterial cell membranes, leading to cell death.
  • Apoptosis Induction : In cancer cells, certain derivatives can trigger apoptosis through various signaling pathways.

Case Studies

Recent studies have highlighted the potential of pyridine derivatives in drug development:

  • Study on Anticancer Activity : A study published in Molecules evaluated the antiproliferative activity of several pyridine derivatives against human cancer cell lines. The results indicated that certain modifications to the pyridine structure could enhance activity significantly.
  • Antimicrobial Efficacy : Research published in American Elements reviewed the antimicrobial properties of amine derivatives, noting that structural variations could lead to significant differences in efficacy against specific bacterial strains.

Q & A

Q. What are the common synthetic methods for preparing DMAP-based ionic liquids, and what factors influence their catalytic efficiency?

DMAP-based ionic liquids (ILs) are synthesized via N-alkylation of DMAP with alkyl bromides (e.g., pentyl/heptyl bromide) under reflux conditions in toluene. Key parameters include reaction time (2–12 hours), stoichiometry (1:1 DMAP:alkyl bromide), and post-synthesis purification via vacuum drying. These ILs exhibit high catalytic efficiency in Fischer indole and tetrazole syntheses, achieving yields up to 89% with low catalyst loading (0.2 equivalents). Thermogravimetric analysis (TGA) confirms thermal stability, with decomposition temperatures correlated to molecular dynamics simulations showing large negative binding energies .

Q. How is DMAP utilized as a ligand in transition metal-catalyzed reactions?

DMAP acts as an axial ligand in iron-catalyzed cyclopropanation reactions, enhancing reactivity in aqueous media. For example, in styrene cyclopropanation with trifluoroethylamine hydrochloride, DMAP stabilizes the metal center and modulates electronic properties. In ruthenium complexes, DMAP adopts a "piano-stool" coordination geometry, with Ru–N bond distances averaging 2.176 Å, confirmed by X-ray crystallography .

Q. What purification and characterization techniques are critical for DMAP derivatives?

Post-synthesis purification involves repeated washing with cooled toluene and vacuum drying. Characterization employs TLC for reaction monitoring, TGA for thermal stability, and spectroscopic methods (e.g., NMR, FT-IR). For DMAP-containing coordination complexes, single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles (e.g., Ru–Cl = 2.391 Å, Ru–N = 2.176 Å) .

Advanced Research Questions

Q. How do steric and electronic effects of DMAP influence reaction mechanisms in multi-step organic syntheses?

DMAP’s electron-donating dimethylamino group enhances nucleophilicity, critical in acyl transfer reactions. In Fischer indole synthesis, DMAP-ILs stabilize intermediates via hydrogen bonding, reducing activation energy. Computational studies (e.g., density functional theory) reveal charge distribution patterns at the DMAP pyridinium ring, impacting catalytic turnover .

Q. What computational methods are employed to predict the physical properties of DMAP-based ionic liquids?

Molecular dynamics (MD) simulations evaluate properties like density, viscosity, and diffusion coefficients. For DMAP-ILs, binding energy calculations (e.g., −350 to −400 kJ/mol) correlate with experimental TGA data, where decomposition temperatures exceed 250°C. Radial distribution functions (RDFs) from MD simulations describe anion-cation interactions, guiding solvent design .

Q. How does the coordination of DMAP to ruthenium centers influence the structural and electronic properties of the resulting complexes?

In dichloro(DMAP)-p-cymene ruthenium(II) complexes, DMAP adopts a monodentate coordination mode via the pyridinic nitrogen. SCXRD shows a distorted tetrahedral geometry around Ru, with a dihedral angle of 33.7° between the p-cymene and DMAP planes. Electrochemical studies indicate ligand-to-metal charge transfer (LMCT) transitions at ~450 nm, relevant to photodynamic therapy applications .

Q. What strategies optimize DMAP’s role in drug delivery systems, such as polymeric micelles?

DMAP facilitates hydrophilic-hydrophobic drug co-loading (e.g., gemcitabine and paclitaxel) in micelles via H-bonding and π-π stacking. Critical micelle concentration (CMC) and encapsulation efficiency (EE > 90%) are tuned by varying DMAP’s alkyl chain length. In vitro assays (e.g., MTT) show enhanced cytotoxicity in cancer cells due to pH-responsive drug release .

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